molecular formula C8H12ClN B15162343 2,3,5-Trimethylpyridine;hydrochloride CAS No. 836599-21-4

2,3,5-Trimethylpyridine;hydrochloride

Cat. No.: B15162343
CAS No.: 836599-21-4
M. Wt: 157.64 g/mol
InChI Key: HAXJEPLRPDMYIJ-UHFFFAOYSA-N
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Description

2,3,5-Trimethylpyridine;hydrochloride: is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds2,3,5-Collidine . It is characterized by the presence of three methyl groups attached to the pyridine ring at the 2, 3, and 5 positions. The hydrochloride form is the salt formed by the reaction of 2,3,5-Trimethylpyridine with hydrochloric acid.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of Precursors: One common method involves the oxidation of 2,3,5-trimethylpyridine precursors. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.

    Nitration and Reduction: Another method involves the nitration of 2,3,5-trimethylpyridine followed by reduction to obtain the desired compound.

    Methoxylation and Methylation: The compound can also be synthesized through methoxylation and methylation reactions, where methoxy and methyl groups are introduced to the pyridine ring.

Industrial Production Methods: In industrial settings, the production of 2,3,5-Trimethylpyridine;hydrochloride often involves large-scale chemical reactors where the above-mentioned reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pressure are crucial to the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,3,5-Trimethylpyridine can undergo oxidation reactions to form pyridinecarboxylates.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, copper nitrate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Chemistry:

    Solvent: 2,3,5-Trimethylpyridine;hydrochloride is used as a solvent in various chemical reactions due to its ability to dissolve a wide range of compounds.

    Intermediate: It serves as an intermediate in the synthesis of other complex organic compounds.

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylpyridine;hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand that binds to certain enzymes or receptors, thereby modulating their activity. The presence of methyl groups on the pyridine ring can influence its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2,3,4-Trimethylpyridine
  • 2,3,6-Trimethylpyridine
  • 2,4,5-Trimethylpyridine
  • 2,4,6-Trimethylpyridine
  • 3,4,5-Trimethylpyridine

Comparison:

Properties

CAS No.

836599-21-4

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

2,3,5-trimethylpyridine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-6-4-7(2)8(3)9-5-6;/h4-5H,1-3H3;1H

InChI Key

HAXJEPLRPDMYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C)C.Cl

Origin of Product

United States

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